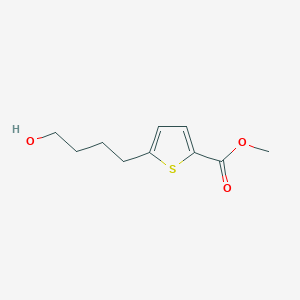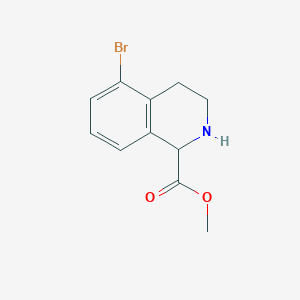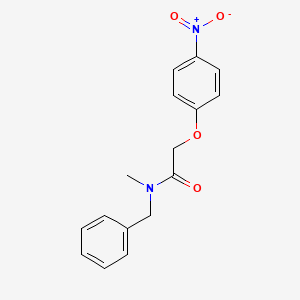
4-(2-Amino-5-methylpyridin-3-yl)phenol
Descripción general
Descripción
4-(2-Amino-5-methyl-3-pyridinyl)Phenol is an organic compound characterized by the presence of both a phenol and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic and amino groups make the compound susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Aplicaciones Científicas De Investigación
4-(2-Amino-5-methyl-3-pyridinyl)Phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(2-Amino-5-methyl-3-pyridinyl)Phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or as a therapeutic agent.
Comparación Con Compuestos Similares
4-Amino-3-methylphenol: Shares structural similarities but lacks the pyridine ring.
2-Amino-5-hydroxytoluene: Similar in having an amino and hydroxyl group but differs in the position of the functional groups.
4-Hydroxy-2-methylaniline: Another related compound with a different arrangement of functional groups.
Uniqueness: 4-(2-Amino-5-methyl-3-pyridinyl)Phenol is unique due to the presence of both a phenol and a pyridine ring, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
4-(2-amino-5-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c1-8-6-11(12(13)14-7-8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |
Clave InChI |
OVCDETJORNTOIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-](/img/structure/B8739676.png)


![1-[2-(Benzylsulfanyl)phenyl]ethan-1-one](/img/structure/B8739697.png)

![7-(3,5-difluorophenyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-ol](/img/structure/B8739712.png)




